Naphtho[1,2-D]thiazole-2-carbonitrile
Description
Properties
IUPAC Name |
benzo[e][1,3]benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2S/c13-7-11-14-12-9-4-2-1-3-8(9)5-6-10(12)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNUROSVHCRWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663334 | |
| Record name | Naphtho[1,2-d][1,3]thiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39785-46-1 | |
| Record name | Naphtho[1,2-d][1,3]thiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of Naphthyl and Thiazole Precursors
One of the foundational methods involves the cyclization of naphthyl derivatives with thiazole precursors. This approach typically begins with the formation of a thiazole ring attached to a naphthalene moiety, followed by oxidation to introduce the nitrile group at the 2-position.
- React 2-aminophenylbenzo-thiazole derivatives with ammonium thiocyanate in an aprotic solvent such as acetonitrile.
- The reaction mixture is stirred at room temperature or refluxed for extended periods (up to 48 hours).
- Post-reaction, the crude product is purified via recrystallization or column chromatography.
- In a study, compound 29 (SKA-53) was synthesized by dissolving 2-(2-aminophenyl)benzo-thiazole with ammonium thiocyanate, leading to high yields of the target compound.
- The process involves nucleophilic attack on the thiocyanate, cyclization, and subsequent oxidation steps to form the nitrile group.
Data Table 1: Typical Reaction Conditions for Cyclization
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization | 2-aminophenylbenzo-thiazole + ammonium thiocyanate | Acetonitrile | RT to reflux | 24-48 h | ~80% | Purification via recrystallization |
Oxidative Cyclization Using Potassium Ferricyanide
A prominent method involves oxidative cyclization facilitated by potassium ferricyanide, which acts as an oxidant to convert thioamide intermediates into the heterocyclic thiazole ring.
- Dissolve 2-(4-methoxynaphthalene-1-ylamino)-2-thioxoacetic acid in sodium hydroxide solution.
- Add potassium ferricyanide slowly at low temperatures (<10°C).
- Reflux the mixture for 12 hours, then acidify with hydrochloric acid.
- The precipitated product is filtered, washed, and purified.
- Ramchander et al. developed this method to synthesize 5-methoxynaphtho[1,2-d]thiazole-2-carboxylic acid with high efficiency.
- The oxidation step is crucial for ring closure, and the process yields the heterocycle with minimal impurities.
Data Table 2: Oxidative Cyclization Parameters
| Reagents | Catalyst | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| 2-(4-methoxynaphthalene-1-ylamino)-2-thioxoacetic acid + K₃[Fe(CN)₆] | Potassium ferricyanide | NaOH solution | <10°C | 12 h | ~75% | Recrystallization from ethyl acetate |
Synthesis of Naphtho[1,2-d]thiazole-2-carboxylic Acid Derivatives
An alternative route involves the direct oxidation of thiazole derivatives bearing amino groups attached to naphthalene rings, followed by cyclization to form the heterocycle.
- Starting with amino-naphthalene derivatives, subject them to oxidative conditions with potassium ferricyanide.
- The process involves initial formation of a thiazole intermediate, which then undergoes cyclization.
- Final purification is achieved through recrystallization or chromatography.
- Ramchander et al. demonstrated this method, emphasizing the importance of solvent choice and reaction temperature for optimal yields.
- The process is notable for its simplicity and high selectivity, producing the target compound with high purity.
Data Table 3: Synthesis of Naphtho[1,2-d]thiazole-2-carboxylic Acid
| Starting Material | Oxidant | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 2-(4-methoxy-naphthalene-1-yl)amino-2-thioxoacetic acid | K₃[Fe(CN)₆] | Water/NaOH | <10°C | 12 h | 70-80% | Acidification yields the acid derivative |
Photophysical Property-Driven Synthesis Modifications
Recent research has incorporated photophysical considerations into synthesis, optimizing reaction conditions to enhance yield and purity based on the compound's fluorescence properties. For example, the use of specific solvents like ethanol or acetonitrile under controlled temperatures has been shown to improve product quality.
Summary of Key Preparation Methods
| Method | Key Reagents | Main Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of aminothiazoles | Aminothiazoles + ammonium thiocyanate | Nucleophilic substitution and cyclization | High yield, straightforward | Requires pure starting materials |
| Oxidative cyclization with potassium ferricyanide | Thioamide derivatives + K₃[Fe(CN)₆] | Oxidation and ring closure | Mild conditions, high selectivity | Sensitive to reaction conditions |
| Direct oxidation of amino-naphthalene derivatives | Amino-naphthalenes + oxidant | Oxidation and heterocycle formation | Simplified, scalable | Requires precise control of temperature |
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-D]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium ferricyanide in an alkaline medium.
Electrophilic Substitution: It can participate in electrophilic substitution reactions such as nitration, bromination, formylation, and acylation.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and formylating agents for formylation.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific electrophilic reagent used .
Scientific Research Applications
Structural Overview
Naphtho[1,2-D]thiazole-2-carbonitrile consists of a naphthalene moiety fused with a thiazole ring and a cyano group at the second position of the thiazole. Its molecular formula is with a molecular weight of 210.25 g/mol. The presence of nitrogen and sulfur in the thiazole ring contributes to its electronic properties, making it a candidate for various applications.
Medicinal Chemistry
This compound and its derivatives are being investigated for their potential as therapeutic agents.
Case Study: SKA-31
One significant derivative, naphtho[1,2-D]thiazol-2-ylamine (SKA-31), has been identified as an activator of potassium channels (KCa2 and KCa3.1). Research indicates that administration of SKA-31 leads to a reduction in blood pressure in both normotensive and hypertensive mice, demonstrating its potential as a treatment for hypertension .
| Parameter | Value |
|---|---|
| EC50 (KCa3.1) | 250 nM |
| EC50 (KCa2.1) | 430 nM |
| Blood Pressure Reduction | 4-12 mm Hg |
The activation of these channels is crucial for regulating calcium signaling in cells, which has implications for treating conditions like epilepsy and ataxia.
Material Science
In material science, this compound is utilized in the synthesis of luminescent materials.
Application in OLEDs
The compound has been successfully used to create europium and ytterbium complexes that serve as emitting layers in organic light-emitting diodes (OLEDs). These complexes exhibit enhanced charge transport properties due to the structural characteristics of this compound .
| Material | Function | Outcome |
|---|---|---|
| Europium Complex | Emitting Layer | Effective light emission |
| Ytterbium Complex | Charge Transport | Improved device performance |
The biological activities of this compound are influenced by its substituents and structural features.
Mechanism of Action
The mechanism of action of Naphtho[1,2-D]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzo[d]thiazole-2-carbonitrile (CAS 2602-85-9)
- Structure : A benzene ring fused to a thiazole, with a nitrile at the 2-position.
- Molecular Weight : 160.19 g/mol (simpler aromatic system vs. naphthalene).
- Key Differences :
- Smaller π-conjugated system reduces molecular weight and density compared to naphtho-derivatives.
- Lower thermal stability (melting points typically <200°C for benzo-thiazoles).
- Applications: Fluorescent probes (e.g., styryl derivatives in aryloxazoles) , contrasting with naphtho-derivatives’ pharmacological use .
Naphtho[2,1-d]thiazole-2-carbonitrile (CAS 39785-43-8)
- Structure : Naphthalene fused to thiazole, but with a 2,1-d ring junction instead of 1,2-d .
- Molecular Weight : 210.25 g/mol (same as 1,2-d isomer).
- Key Differences: Altered ring fusion modifies electronic properties (e.g., dipole moments) and π-stacking behavior. Limited pharmacological data compared to the 1,2-d isomer .
Naphtho[1,2-b]thiophene-5-carbonitrile (CAS 62615-57-0)
- Structure : Thiophene fused to naphthalene (sulfur without nitrogen in the heterocycle).
- Molecular Weight : 213.30 g/mol .
- Lower polarity (PSA: 23.79 Ų vs. 64.92 Ų for naphtho-thiazoles) .
Spectroscopic and Pharmacological Comparison
Spectroscopic Data
- IR Spectroscopy :
- ¹H-NMR :
Pharmacological Activity
Biological Activity
Naphtho[1,2-D]thiazole-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene moiety fused with a thiazole ring, which is further substituted with a cyano group. Its molecular formula is with a molecular weight of 225.25 g/mol. The structural configuration allows for various interactions at the molecular level, influencing its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and substitution processes. The general method includes:
- Formation of the Thiazole Ring : Starting from appropriate precursors such as 2-amino-3-cyanonaphthalene.
- Cyclization : Using reagents like carbon disulfide and bases to form the thiazole structure.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Biological Activities
This compound exhibits a variety of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that Naphtho[1,2-D]thiazole derivatives possess significant antimicrobial properties against various bacteria and fungi. A study reported that certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15.8 |
| This compound | MRSA | 31.6 |
| This compound | E. coli | 32 |
Antiviral Activity
Some studies have suggested that Naphtho[1,2-D]thiazole derivatives exhibit antiviral properties, particularly against RNA viruses. The mechanism involves inhibition of viral replication through interaction with viral enzymes .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. It was found to scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress in cellular environments .
Study on Antimicrobial Efficacy
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against common pathogens. The results demonstrated that modifications on the thiazole ring significantly enhanced antibacterial activity. Compounds with thiomorpholine and piperazine groups exhibited the highest potency .
Evaluation of Antioxidant Activity
Another investigation focused on the antioxidant activity of this compound using in vitro assays. The results indicated that this compound effectively reduced oxidative stress markers in neuronal cells subjected to ischemic conditions .
Q & A
Q. What are the standard synthetic routes for Naphtho[1,2-D]thiazole-2-carbonitrile, and how are intermediates characterized?
this compound can be synthesized via condensation reactions using precursors like ethoxymethylene malononitrile. For example, a reflux reaction in absolute ethanol (30 mL, 2 hours) with intermediates such as 3-amino-4-cyanopyrazol derivatives yields the target compound. Characterization involves IR spectroscopy (nitrile stretching at ~2215 cm⁻¹), NMR (δ ~6.5–7.6 ppm for aromatic protons), and mass spectrometry (e.g., m/z 291 for related derivatives) . Crystallization from ethanol or methanol is typical for purification.
Q. How can researchers confirm the identity and purity of this compound?
Key methods include:
- Elemental analysis (e.g., C: 61.82%, H: 3.11%, N: 24.04% for related compounds) to verify stoichiometry.
- High-performance liquid chromatography (HPLC) using cyclohexane-based standard solutions (e.g., 10 mg/L) for calibration .
- Melting point determination (though the exact mp is unspecified for this compound, analogs like 2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole melt at 256–258°C) .
Q. What are the critical physicochemical properties of this compound?
- Molecular formula : C₁₂H₆N₂S (MW: 210.25 g/mol).
- Density : 1.39 g/cm³.
- Boiling point : 403.3°C at 760 mmHg .
- Solubility : Likely polar aprotic solvents (e.g., DMSO, ethanol) based on structural analogs .
Advanced Research Questions
Q. How can spectral data inconsistencies be resolved during structural elucidation?
Contradictions in ¹³C-NMR or MS data may arise from tautomerism or impurities. For example, pyrazole-thiazole derivatives show shifts at δ 142–154 ppm for heterocyclic carbons. Cross-validate using:
Q. What strategies optimize reaction yields in naphthothiazole derivatization?
- Catalyst screening : Use Lawesson’s Reagent for sulfur incorporation (e.g., in naphtho[1,3]thiazines, yielding >90% purity) .
- Solvent optimization : Acetic acid/acetic anhydride mixtures improve cyclization (e.g., 68% yield for triazolo-pyrimidino derivatives) .
- Temperature control : Reflux conditions (e.g., 2–3 hours) balance reactivity and decomposition .
Q. What mechanistic insights govern the reactivity of the nitrile group in this compound?
The nitrile group (C≡N) participates in:
Q. How does structural modification impact fluorescence or bioactivity?
- Fluorescence tuning : Analogous naphtho[1,2-d]oxazoles show solvent-independent emission maxima (quantum yield Φ = 0.7–1.0), suggesting π-conjugation stability .
- Biological activity : While direct data is limited, naphtho[1,2-d]thiazol-2-ylamine derivatives act as KCNN2 inhibitors, implying potential ion channel modulation .
Methodological Guidance
Q. What protocols ensure safe handling of this compound?
- Ventilation : Use fume hoods during synthesis (boiling point >400°C suggests low volatility but high thermal stability).
- PPE : Nitrile gloves and lab coats to prevent dermal exposure.
- Waste disposal : Neutralize acidic byproducts (e.g., from acetic acid reactions) before disposal .
Q. How can computational methods aid in predicting reactivity or binding affinity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
